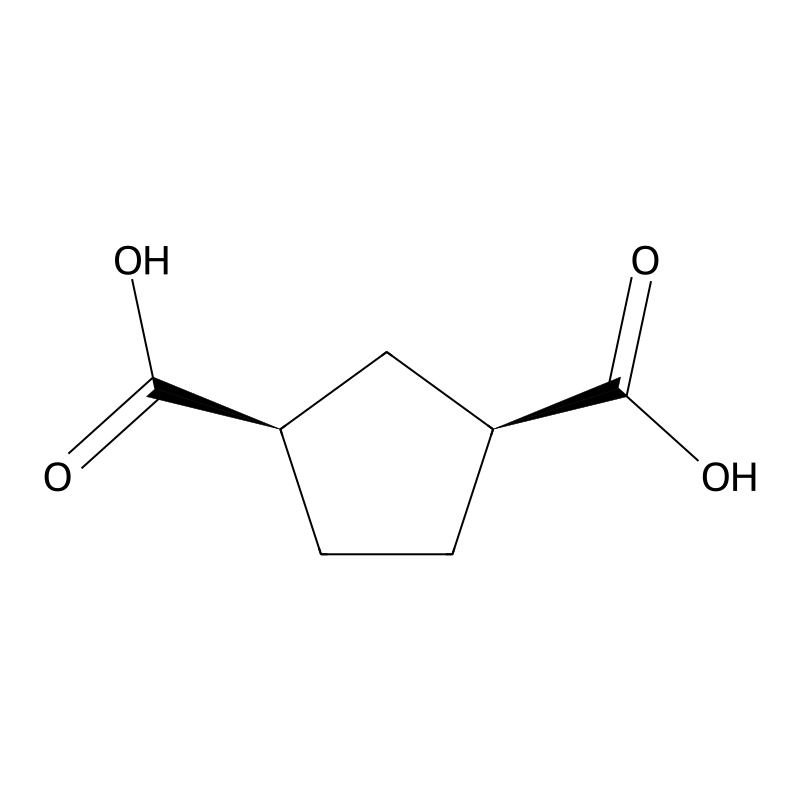(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid is a cyclic organic compound with the molecular formula and a molecular weight of approximately 158.15 g/mol. This compound features two carboxylic acid groups located at the 1 and 3 positions of a cyclopentane ring, which imparts unique chemical properties. The compound appears as an off-white to pale yellow solid with a melting point of about 121°C and a boiling point estimated at 243.22°C . It is slightly soluble in water and chloroform when heated, indicating moderate polarity.
- Esterification: Reaction with alcohols to form esters.
- Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of cyclopentene derivatives.
- Reduction: Reduction reactions can convert the carboxylic acids to alcohols or aldehydes.
- Condensation: It can undergo condensation reactions to form larger cyclic compounds or polymers .
Several synthetic routes have been developed for producing (1R,3S)-cyclopentane-1,3-dicarboxylic acid:
- Diels-Alder Reaction: Utilizing diene and dienophile precursors to form the cyclopentane ring followed by carboxylation.
- Oxidative Cleavage: Starting from cyclopentene derivatives through oxidative cleavage followed by carboxylation.
- Direct Carboxylation: Using cyclopentane as a substrate and introducing carboxyl groups via specific reagents under controlled conditions .
(1R,3S)-Cyclopentane-1,3-dicarboxylic acid finds applications in various fields:
- Pharmaceuticals: As a precursor for synthesizing antiviral compounds and other pharmaceuticals.
- Polymer Chemistry: Used in the synthesis of polymers and copolymers due to its ability to form cross-links.
- Agricultural Chemistry: Potential use in developing agrochemicals or plant growth regulators .
Studies have indicated that (1R,3S)-cyclopentane-1,3-dicarboxylic acid may interact with various enzymes and receptors due to its structural characteristics. Its derivatives have been investigated for their inhibitory effects on HIV protease, suggesting that further exploration into its interactions could yield significant insights into therapeutic applications .
Several compounds exhibit structural similarities to (1R,3S)-cyclopentane-1,3-dicarboxylic acid:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| (1S,3R)-Cyclopentane-1,3-dicarboxylic acid | 876-05-1 | 1.00 |
| cis-Cyclopentane-1,2-dicarboxylic acid | 4056-78-4 | 0.95 |
| (1S,3R)-1,2,2-Trimethylcyclopentane-1,3-dicarboxylic acid | 560-09-8 | 0.95 |
| (R)-3-Oxocyclopentanecarboxylic acid | 13012-38-9 | 0.91 |
| Propane-1,2,3-tricarboxylic acid | 99-14-9 | 0.95 |
The uniqueness of (1R,3S)-cyclopentane-1,3-dicarboxylic acid lies in its specific stereochemistry and cyclic structure which influences its reactivity and biological activity compared to these similar compounds .








